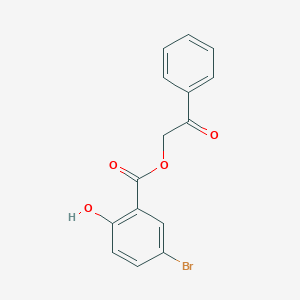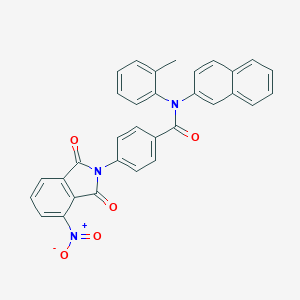
N-(2-METHYLPHENYL)-N-(NAPHTHALEN-2-YL)-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-METHYLPHENYL)-N-(NAPHTHALEN-2-YL)-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a nitro group, a dioxo-isoindoline moiety, and a benzamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYLPHENYL)-N-(NAPHTHALEN-2-YL)-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindoline Moiety: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Nitration: Introduction of the nitro group can be done using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Amidation: The final step involves the formation of the benzamide by reacting the nitro-isoindoline derivative with 2-methylphenylamine and 2-naphthylamine under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a catalyst.
Substitution: Various substituents can be introduced or modified on the benzamide backbone through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the benzamide backbone.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro group and the isoindoline moiety can interact with biological targets in unique ways.
Medicine
Medicinally, compounds like this are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, depending on their specific structure and functional groups.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes. Their unique chemical properties make them suitable for various applications.
作用機序
The mechanism of action of N-(2-METHYLPHENYL)-N-(NAPHTHALEN-2-YL)-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the isoindoline moiety can interact with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
4-nitrobenzamide: A simpler analog with a nitro group on the benzamide backbone.
N-(2-methylphenyl)benzamide: Lacks the nitro and isoindoline moieties.
N-(2-naphthyl)benzamide: Similar structure but without the nitro and isoindoline groups.
Uniqueness
The uniqueness of N-(2-METHYLPHENYL)-N-(NAPHTHALEN-2-YL)-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE lies in its combination of functional groups. The presence of the nitro group, isoindoline moiety, and the benzamide backbone provides a unique set of chemical properties and potential biological activities that are not found in simpler analogs.
特性
分子式 |
C32H21N3O5 |
|---|---|
分子量 |
527.5g/mol |
IUPAC名 |
N-(2-methylphenyl)-N-naphthalen-2-yl-4-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide |
InChI |
InChI=1S/C32H21N3O5/c1-20-7-2-5-11-27(20)33(25-18-13-21-8-3-4-9-23(21)19-25)30(36)22-14-16-24(17-15-22)34-31(37)26-10-6-12-28(35(39)40)29(26)32(34)38/h2-19H,1H3 |
InChIキー |
OFGJMIPYRALHPG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C(=CC=C6)[N+](=O)[O-] |
正規SMILES |
CC1=CC=CC=C1N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C(=CC=C6)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


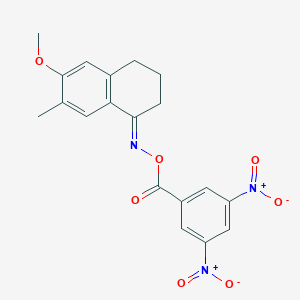
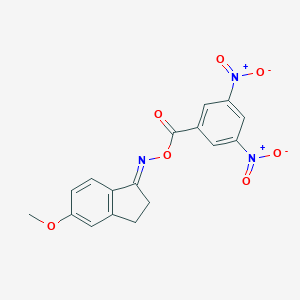
![7-Methoxy-1-({[(4-methoxyanilino)carbonyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene](/img/structure/B390438.png)
![3-bromo-N'-[4-(methylanilino)benzylidene]benzohydrazide](/img/structure/B390440.png)
![5-[4-(Dimethylamino)benzylidene]-3-[(4-iodoanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B390443.png)
![N-[(E)-[4-(N-methylanilino)phenyl]methylideneamino]-2-[2-[(2E)-2-[[4-(N-methylanilino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]sulfanylacetamide](/img/structure/B390445.png)
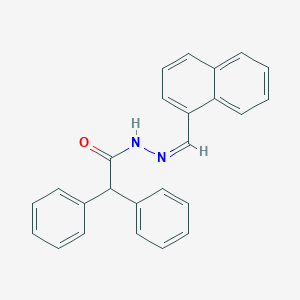
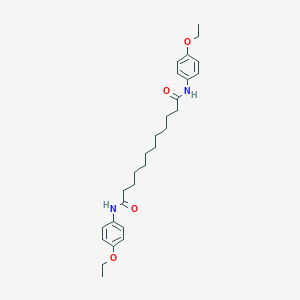
![N-(4-ethoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B390451.png)
![5-[4-(Dimethylamino)benzylidene]-3-(2-toluidinomethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B390452.png)
![2-({2-[(2-furylmethyl)amino]-2-oxoethyl}sulfanyl)-N-(2-naphthyl)acetamide](/img/structure/B390453.png)
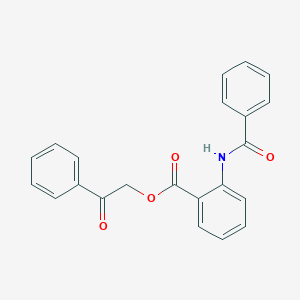
![4-bromo-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B390456.png)
